4-Ethyl-2-hydroxybenzoic acid

Description

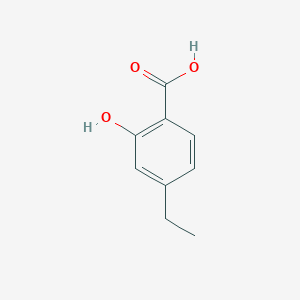

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSAASVFCYXBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294110 | |

| Record name | 4-ethyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22890-53-5 | |

| Record name | NSC94405 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ethyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethyl-2-hydroxybenzoic Acid: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2-hydroxybenzoic acid, also known as 4-ethylsalicylic acid, is an aromatic organic compound with potential applications in various scientific fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available experimental and theoretical data. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Chemical Identity and Structure

IUPAC Name: this compound Synonyms: 4-Ethylsalicylic acid CAS Number: 22890-53-5[1][2] Molecular Formula: C₉H₁₀O₃[1][2] Molecular Weight: 166.17 g/mol [1]

The molecular structure of this compound consists of a benzene (B151609) ring substituted with a carboxylic acid group, a hydroxyl group at position 2, and an ethyl group at position 4.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models.

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | 313 °C at 760 mmHg | [2] |

| Density | 1.247 g/cm³ | [2] |

| Flash Point | 157.3 °C | [2] |

| Vapor Pressure | 0.000218 mmHg at 25°C | [2] |

| Solubility | No quantitative data available. Generally, hydroxybenzoic acids are sparingly soluble in water and more soluble in organic solvents like ethanol, acetone, and DMSO.[3] |

Chemical Properties

The chemical behavior of this compound is dictated by the interplay of its functional groups: the carboxylic acid, the phenolic hydroxyl group, and the ethyl-substituted aromatic ring.

| Property | Value/Description | Source |

| pKa | No experimental data available for this compound. For comparison, the pKa of the parent compound, 2-hydroxybenzoic acid (salicylic acid), is approximately 2.97.[4] The ethyl group at the para position is expected to have a minor electronic effect on the acidity. | |

| Reactivity | The carboxylic acid group can undergo esterification and other typical reactions of carboxylic acids. The phenolic hydroxyl group can be alkylated or acylated. The aromatic ring is susceptible to electrophilic substitution, with the directing effects of the hydroxyl and carboxyl groups influencing the position of substitution. |

Spectral Data

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Signals in the range of 6.5-8.0 ppm, with splitting patterns determined by the substitution on the benzene ring.

-

Ethyl Group Protons: A quartet around 2.6 ppm (CH₂) and a triplet around 1.2 ppm (CH₃).

-

Carboxylic Acid Proton: A broad singlet at >10 ppm.

-

Hydroxyl Proton: A broad singlet with a chemical shift that is dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: A signal in the range of 170-180 ppm.

-

Aromatic Carbons: Signals between 110-160 ppm.

-

Ethyl Group Carbons: Signals for the CH₂ and CH₃ groups in the aliphatic region.

Infrared (IR) Spectroscopy (Predicted):

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[5]

-

O-H Stretch (Phenol): A broad band around 3200-3600 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Bands in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (Predicted):

-

Molecular Ion Peak (M⁺): Expected at m/z = 166.

-

Key Fragmentation Patterns: Loss of H₂O (m/z = 148), loss of COOH (m/z = 121), and fragmentation of the ethyl group. The fragmentation of benzoic acid derivatives often shows a characteristic peak for the benzoyl cation.

Experimental Protocols

Synthesis of this compound via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a common method for the synthesis of hydroxybenzoic acids.[6] The following is a generalized protocol for the synthesis of this compound from 4-ethylphenol (B45693).

Materials:

-

4-Ethylphenol

-

Potassium hydroxide (B78521) (KOH)

-

Carbon dioxide (CO₂) (dry ice or gas cylinder)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Ethanol (for recrystallization)

-

High-pressure autoclave

Procedure:

-

Formation of Potassium 4-Ethylphenoxide: In a suitable reaction vessel, dissolve 4-ethylphenol in a minimal amount of a suitable solvent (e.g., a high-boiling point ether). Add an equimolar amount of potassium hydroxide and heat the mixture to evaporate the solvent and any water formed, yielding the dry potassium 4-ethylphenoxide salt.

-

Carboxylation: Transfer the dry potassium 4-ethylphenoxide to a high-pressure autoclave. Seal the autoclave and introduce carbon dioxide to a pressure of approximately 100 atm. Heat the autoclave to around 150-180 °C for several hours.

-

Work-up and Acidification: After the reaction is complete, cool the autoclave to room temperature and cautiously vent the excess CO₂. Dissolve the solid product in water. Slowly add concentrated hydrochloric acid to the aqueous solution with stirring until the solution is acidic (pH < 2), which will precipitate the crude this compound.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[7]

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol/water mixture)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. An ethanol/water mixture is often a good starting point for hydroxybenzoic acids.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent to just dissolve the solid.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified compound should form. The flask can then be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals in a vacuum oven or by air drying.

Biological Activity and Potential Applications

Hydroxybenzoic acids are known to possess a range of biological activities, including antimicrobial and antioxidant properties.[8][9]

Antimicrobial Mechanism of Action

The antimicrobial action of phenolic acids like this compound is generally attributed to their ability to disrupt microbial cell membranes. This disruption can lead to a loss of membrane integrity, changes in membrane potential, and ultimately, cell death.[10] The lipophilicity of the molecule, influenced by the ethyl group, may play a significant role in its interaction with the lipid bilayer of bacterial membranes.[10]

Conclusion

This compound is a compound with a range of interesting physical and chemical properties. While a complete experimental dataset is not yet available, this guide provides a solid foundation of its known characteristics and predictive insights. The provided experimental protocols for its synthesis and purification offer a starting point for researchers interested in working with this molecule. Further investigation into its biological activities could uncover novel applications in drug development and other scientific disciplines.

References

- 1. This compound | C9H10O3 | CID 261631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Benzoic acid, 2-hydroxy-, ethyl ester [webbook.nist.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 8. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Ethyl-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethyl-2-hydroxybenzoic acid, a salicylic (B10762653) acid derivative. The document details its chemical properties, potential synthetic routes, and discusses its relevance in the broader context of drug discovery and development based on the activities of structurally related hydroxybenzoic acids.

Core Chemical Identity and Properties

The formal IUPAC name for the compound is This compound .[1] It is also known by synonyms such as 4-ethylsalicylic acid.[1][2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 22890-53-5 | PubChem[1] |

| Molecular Formula | C₉H₁₀O₃ | PubChem[1] |

| Molecular Weight | 166.17 g/mol | PubChem[1] |

| Boiling Point | 313 °C at 760 mmHg | LookChem[2] |

| Density | 1.247 g/cm³ | LookChem[2] |

| Flash Point | 157.3 °C | LookChem[2] |

| Vapor Pressure | 0.000218 mmHg at 25°C | LookChem[2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through methods analogous to the well-established Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide.[3] A plausible synthetic route starts from 3-ethylphenol (B1664133).

Example Protocol: Carboxylation of 3-Ethylphenol

This protocol is based on a known method for the synthesis of this compound.[2]

Materials:

-

3-Ethylphenol

-

Potassium carbonate

-

Water

-

Hydrochloric acid (concentrated)

-

Standard laboratory glassware for reactions under pressure and temperature control

-

Heating mantle and stirrer

-

Filtration apparatus

Procedure:

-

In a high-pressure reaction vessel, combine 3-ethylphenol and potassium carbonate in water.

-

Seal the vessel and heat the mixture to 150 °C with continuous stirring.

-

Maintain the reaction conditions for 18 hours.

-

After the reaction period, cool the vessel to room temperature and carefully release any pressure.

-

Transfer the aqueous reaction mixture to a beaker.

-

While stirring, slowly acidify the mixture with concentrated hydrochloric acid until the product precipitates completely.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold water to remove inorganic impurities.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Alternative Synthesis Route

An alternative pathway involves the palladium-catalyzed hydroxylation of p-ethylbenzoic acid. This method utilizes potassium acetate, palladium diacetate, and p-benzoquinone in N,N-dimethyl acetamide, heated at 115 °C for 15 hours.[2]

Biological Activity and Potential in Drug Development

While specific research on the biological activity of this compound is limited, the broader class of hydroxybenzoic acids is known for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anti-platelet aggregating properties.[4][5] These activities make them and their derivatives interesting scaffolds for drug development.

Relevance as a Bioactive Scaffold

Derivatives of hydroxybenzoic acids are widely used as preservatives (parabens) in pharmaceuticals, cosmetics, and food.[6] The core structure is a versatile starting point for synthesizing more complex molecules with targeted biological activities. The ethyl group at the 4-position and the hydroxyl group at the 2-position of the title compound offer sites for further chemical modification to optimize pharmacological properties.

Analogous Signaling Pathways

To understand the potential mechanisms of action, it is instructive to examine the signaling pathways modulated by closely related compounds. For example, 4-hydroxybenzoic acid (4-HBA), which lacks the ethyl group, has been shown to act as a signaling molecule in the bacterium Shigella sonnei.

In this pathway, the enzyme UbiC synthesizes 4-HBA from chorismate. The 4-HBA molecule then binds to the AaeR response regulator, which in turn controls the expression of genes related to virulence, biofilm formation, and extracellular polysaccharide production.[7] This demonstrates how a simple hydroxybenzoic acid can play a crucial role in regulating complex biological processes.

Another relevant study demonstrated that 4-hydroxy-benzoic acid can promote the proliferation of ER-positive breast cancer cells by activating key signaling pathways. The compound was found to increase the phosphorylation of ERK, PI3K, AKT, and the estrogen receptor alpha (ERα), suggesting an estrogen-like effect.[8] This highlights the potential for hydroxybenzoic acid derivatives to interact with significant cellular signaling cascades.

References

- 1. This compound | C9H10O3 | CID 261631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. 4-Hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Solubility Profile of 4-Ethyl-2-hydroxybenzoic Acid in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the solubility characteristics of 4-Ethyl-2-hydroxybenzoic acid. Due to the limited availability of direct quantitative solubility data for this compound in the public domain, this document presents solubility data for the parent compound, 4-hydroxybenzoic acid, to serve as a valuable estimation for researchers. This guide also outlines a detailed, generalized experimental protocol for determining the solubility of organic compounds and includes a visualization of a common synthesis pathway for this compound.

Introduction

This compound is a derivative of salicylic (B10762653) acid and holds potential interest in various fields, including pharmaceuticals and materials science.[1][2] Understanding its solubility in common organic solvents is a critical parameter for its application in synthesis, purification, formulation, and analytical method development. This guide aims to provide a foundational understanding of its likely solubility behavior based on the properties of its parent molecule, 4-hydroxybenzoic acid.

Physicochemical Properties

Some key physicochemical properties of this compound are listed below. These properties influence its solubility behavior.

| Property | Value |

| Molecular Formula | C9H10O3 |

| Molecular Weight | 166.177 g/mol [1] |

| Boiling Point | 313°C at 760 mmHg[1] |

| Density | 1.247 g/cm³[1] |

| Flash Point | 157.3°C[1] |

Estimated Solubility Profile (Based on 4-Hydroxybenzoic Acid)

The following table summarizes the solubility of 4-hydroxybenzoic acid in various common organic solvents.

| Solvent | Temperature (°C) | Solubility ( g/100g of solution) |

| 99% Ethanol | 67 | 38.75[3][] |

| n-Butanol | 32.5 | 19.5[3][] |

| Water | 25 | 0.5[3][5] |

| Acetone | - | Soluble[3][5][6] |

| Ether | - | Soluble[3][5] |

| Chloroform | - | Slightly Soluble[3][5] |

| Carbon Disulfide | - | Practically Insoluble[3] |

| Dimethyl Sulfoxide (DMSO) | - | ~5 mg/mL[7] |

| Dimethylformamide (DMF) | - | ~5 mg/mL[7] |

Note: The terms "Soluble," "Slightly Soluble," and "Practically Insoluble" are qualitative descriptors from the literature and are included for completeness.

Experimental Protocol for Solubility Determination

For precise solubility measurement of this compound, a standardized experimental protocol is recommended. The following is a general-purpose gravimetric method.

Objective: To determine the equilibrium solubility of a solid organic compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant using a pre-warmed syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial to remove any undissolved solid.

-

-

Solvent Evaporation and Quantification:

-

Record the exact mass of the filtered solution.

-

Place the evaporating dish or vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once all the solvent has evaporated, allow the dish or vial to cool to room temperature in a desiccator.

-

Weigh the dish or vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish/vial from the final weight.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the filtered solution.

-

Express the solubility in desired units, such as g/100g of solvent or mg/mL.

-

Synthesis of this compound

A common method for the synthesis of this compound involves the carboxylation of 3-ethylphenol. This process, a variation of the Kolbe-Schmitt reaction, is a key step in obtaining the target molecule.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C9H10O3 | CID 261631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 6. 4-Hydroxybenzoic acid | 99-96-7 [chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Stability and Degradation Profile of 4-Ethyl-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a notable lack of publicly available, specific stability and degradation data for 4-Ethyl-2-hydroxybenzoic acid. Consequently, this guide has been developed by extrapolating information from structurally related compounds, namely salicylic (B10762653) acid (2-hydroxybenzoic acid) and 4-hydroxybenzoic acid, in conjunction with established principles from ICH guidelines on forced degradation studies. The proposed degradation pathways and stability profile should be considered hypothetical until confirmed by experimental data.

Introduction

This compound, also known as 4-ethylsalicylic acid, is a derivative of salicylic acid. Understanding its stability and degradation profile is crucial for the development of safe, effective, and stable pharmaceutical formulations. This document provides a comprehensive overview of its expected stability under various stress conditions and outlines potential degradation pathways. It also includes detailed, generalized experimental protocols for conducting forced degradation studies in line with regulatory expectations.

Predicted Stability Profile

The stability of this compound is anticipated to be influenced by its functional groups: the carboxylic acid, the phenolic hydroxyl group, and the ethyl group on the benzene (B151609) ring. Based on the known behavior of salicylic acid and other phenolic compounds, the following stability profile is predicted.

2.1 Hydrolytic Stability

The molecule is expected to be stable to hydrolysis. However, under extreme pH and high-temperature conditions, degradation may be accelerated.

2.2 Oxidative Stability

The phenolic hydroxyl group makes the molecule susceptible to oxidation. Exposure to common oxidizing agents is expected to result in degradation, likely through the formation of hydroxylated or quinone-like structures.

2.3 Thermal Stability

As a solid, this compound is likely to be relatively stable at ambient temperatures. At elevated temperatures, particularly near its melting point, decarboxylation (loss of CO2) is a probable degradation pathway, leading to the formation of 3-ethylphenol.

2.4 Photostability

Substituted benzoic acids can be susceptible to photodegradation. It is anticipated that exposure to UV light could induce degradation, potentially through oxidative pathways or other photochemical reactions.

Proposed Degradation Pathways

The degradation of this compound is likely to proceed through several key pathways, primarily involving the carboxylic acid and phenolic hydroxyl groups.

One of the most probable degradation routes is decarboxylation , especially under thermal stress. This would result in the loss of the carboxyl group as carbon dioxide, yielding 3-ethylphenol. Another potential pathway, particularly under oxidative stress, is aromatic ring hydroxylation , where additional hydroxyl groups are added to the benzene ring.

The following diagram illustrates a proposed primary degradation pathway for this compound.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. The following sections outline a generalized protocol for such a study on this compound.

4.1 Objective

The primary objectives of a forced degradation study are to:

-

Identify the likely degradation products of this compound under various stress conditions.

-

Understand the degradation pathways.

-

Develop and validate a stability-indicating analytical method that can separate the parent drug from its degradation products.

4.2 General Experimental Workflow

The workflow for a forced degradation study typically involves exposing the drug substance to various stress conditions and analyzing the resulting samples at specified time points.

4.3 Detailed Methodologies

The following table summarizes typical conditions for forced degradation studies as recommended by ICH guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

| Stress Condition | Reagent/Condition | Temperature | Duration | Sampling Points |

| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 80°C | Up to 7 days | 0, 6h, 12h, 24h, 48h, 7 days |

| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 80°C | Up to 7 days | 0, 2h, 6h, 12h, 24h, 48h |

| Oxidation | 3% to 30% H₂O₂ | Room Temperature | Up to 7 days | 0, 6h, 12h, 24h, 48h, 7 days |

| Thermal Degradation | Dry Heat | 60°C to 105°C | Up to 30 days | 0, 1, 3, 7, 14, 30 days |

| Photodegradation | ICH Q1B Option 2 | Ambient | As per ICH Q1B | End of exposure |

4.3.1 Preparation of Samples

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile). For hydrolytic and oxidative studies, an aliquot of this stock solution is diluted with the respective stress agent. For thermal and photolytic studies, the solid drug substance is exposed to the stress conditions.

4.3.2 Analytical Method

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is typically developed.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a suitable wavelength (e.g., determined by UV scan) and/or mass spectrometry (MS) for identification of degradation products.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Data Presentation and Interpretation

All quantitative data from the forced degradation studies should be summarized in tables to facilitate comparison. The tables should include the stress condition, the percentage of parent drug remaining, and the percentage of each degradation product formed at each time point. The structure of the degradation products should be elucidated using techniques such as LC-MS/MS and NMR.

Table of Hypothetical Forced Degradation Results

| Stress Condition | Time | % Assay of this compound | % Area of Major Degradant (e.g., 3-ethylphenol) | Total Impurities (%) | Mass Balance (%) |

| 0.1 M HCl, 60°C | 24 h | 98.5 | Not Detected | 1.5 | 100.0 |

| 0.1 M NaOH, 60°C | 8 h | 92.1 | Not Detected | 7.9 | 100.0 |

| 3% H₂O₂, RT | 24 h | 85.4 | Not Detected | 14.6 | 100.0 |

| 80°C, Dry Heat | 7 days | 90.3 | 8.9 | 9.7 | 100.0 |

| ICH Q1B Light | - | 96.2 | Not Detected | 3.8 | 100.0 |

Conclusion

While specific experimental data for this compound is not available, a robust stability and degradation profile can be predicted based on its chemical structure and the known behavior of related compounds. It is expected to be susceptible to oxidative and thermal degradation, with decarboxylation being a key degradation pathway. The provided experimental protocols offer a comprehensive framework for conducting forced degradation studies to confirm these predictions and to develop a validated stability-indicating method, which is a critical step in the pharmaceutical development process.

Spectroscopic Profile of 4-Ethyl-2-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Ethyl-2-hydroxybenzoic acid (also known as 4-ethylsalicylic acid). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided, along with a generalized workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Introduction

This compound is a derivative of salicylic (B10762653) acid, a class of compounds with significant interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of such molecules. This guide synthesizes the predicted spectroscopic data for this compound and outlines the standard methodologies for their experimental determination.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and absorption frequency databases, as well as by comparison with experimental data for structurally related compounds such as 4-methylsalicylic acid and 4-ethylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~10.0 - 11.0 | Singlet (broad) | 1H | Ar-OH |

| ~7.80 | Doublet | 1H | Ar-H (position 6) |

| ~6.85 | Doublet of doublets | 1H | Ar-H (position 5) |

| ~6.80 | Doublet | 1H | Ar-H (position 3) |

| ~2.65 | Quartet | 2H | -CH₂-CH₃ |

| ~1.25 | Triplet | 3H | -CH₂-CH₃ |

2.1.2. Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | -COOH |

| ~162 | C-OH (position 2) |

| ~150 | C-Et (position 4) |

| ~131 | C-H (position 6) |

| ~122 | C-H (position 5) |

| ~118 | C-H (position 3) |

| ~110 | C-COOH (position 1) |

| ~28 | -CH₂- |

| ~15 | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3200 | Broad | O-H stretch (Phenol) |

| ~2970 | Medium | C-H stretch (Aliphatic) |

| ~1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1610, 1580, 1480 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1300 | Medium | C-O stretch (Phenol) |

| ~1250 | Medium | C-O stretch (Carboxylic acid) |

| ~830 | Strong | C-H bend (Aromatic, para-substituted) |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The exact mass of the molecule is 166.06299 g/mol .

| m/z | Predicted Fragment |

| 166 | [M]⁺ (Molecular ion) |

| 149 | [M - OH]⁺ |

| 137 | [M - C₂H₅]⁺ |

| 121 | [M - COOH]⁺ |

| 93 | [C₆H₅O]⁺ |

Experimental Protocols

The following sections detail the generalized procedures for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be free of any particulate matter.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution for referencing the chemical shifts (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters for a 400 or 500 MHz spectrometer are typically employed.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC-MS system.

-

Gas Chromatography: The compound is vaporized and separated from the solvent and any impurities on a GC column.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of this compound, which can be a valuable tool for its synthesis, identification, and characterization in various research and development settings. The provided experimental protocols offer a standardized approach for obtaining empirical data to validate these predictions. The combination of predicted data and established methodologies aims to facilitate further investigation and application of this compound.

A Comparative Analysis of 4-Ethyl-2-hydroxybenzoic Acid and Salicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of the key chemical, physical, and biological properties of 4-Ethyl-2-hydroxybenzoic acid and the well-characterized compound, salicylic (B10762653) acid. While salicylic acid is a widely studied nonsteroidal anti-inflammatory drug (NSAID), this compound remains a less explored derivative. This document aims to bridge the knowledge gap by presenting a comparative analysis of their structural differences, physicochemical properties, and potential biological activities, with a focus on their implications for drug development. All quantitative data is summarized in structured tables, and relevant pathways and experimental workflows are visualized using Graphviz diagrams. Detailed experimental protocols for key analytical methods are also provided to facilitate further research.

Introduction

Salicylic acid (2-hydroxybenzoic acid) is a naturally occurring phenolic acid with a long history of medicinal use, primarily for its anti-inflammatory, analgesic, and antipyretic properties. Its mechanism of action is largely attributed to its ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins (B1171923).[1][2] In contrast, this compound, a synthetic derivative, is not as extensively studied. Understanding the impact of the 4-ethyl substitution on the physicochemical and biological characteristics of the salicylic acid scaffold is crucial for exploring its potential therapeutic applications and for the rational design of new drug candidates. This guide provides a detailed comparative overview to serve as a foundational resource for researchers in the field.

Chemical Structure and Physicochemical Properties

The primary structural difference between salicylic acid and this compound is the presence of an ethyl group at the C4 position of the benzene (B151609) ring in the latter. This substitution is expected to influence several key physicochemical parameters that can, in turn, affect the compound's pharmacokinetic and pharmacodynamic profiles.

| Property | This compound | Salicylic Acid |

| IUPAC Name | This compound | 2-Hydroxybenzoic acid |

| Synonyms | 4-Ethylsalicylic acid | o-Hydroxybenzoic acid |

| CAS Number | 22890-53-5[3][4] | 69-72-7 |

| Molecular Formula | C₉H₁₀O₃[3][4] | C₇H₆O₃ |

| Molecular Weight | 166.17 g/mol [3][4] | 138.12 g/mol |

| Appearance | - | White crystalline powder |

| Melting Point | - | 158-161 °C |

| Boiling Point | 313 °C at 760 mmHg[5] | 211 °C |

| Density | 1.247 g/cm³[5] | 1.44 g/cm³ |

| pKa | Estimated ~4.25 (for 4-ethylbenzoic acid)[6] | ~2.98 |

| Aqueous Solubility | Predicted to be lower than salicylic acid | 2.48 g/L (25 °C) |

| LogP (calculated) | ~2.9 (for 4-ethylbenzoic acid)[7] | ~2.26 |

Comparative Biological Activity and Mechanism of Action

Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition

Salicylic acid's primary anti-inflammatory mechanism involves the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[1][2] While a weak direct inhibitor of purified COX enzymes, salicylic acid has been shown to suppress the expression of the inducible COX-2 enzyme.[1]

For this compound, no direct experimental data on its COX inhibitory activity was found in the reviewed literature. However, based on structure-activity relationship (SAR) studies of salicylic acid derivatives, substitutions at the 4-position of the benzene ring can influence anti-inflammatory activity. The introduction of a lipophilic ethyl group at this position may alter the binding affinity of the molecule for the active site of COX enzymes. It is hypothesized that the increased lipophilicity could either enhance or hinder its interaction with the hydrophobic channel of the COX active site. Further experimental investigation is required to elucidate the precise effect of the 4-ethyl substitution on COX inhibition.

Below is a conceptual diagram illustrating the prostaglandin (B15479496) synthesis pathway and the inhibitory role of COX inhibitors.

Figure 1: Prostaglandin Synthesis Pathway and COX Inhibition.

Antimicrobial Activity

4-Hydroxybenzoic acid and its esters (parabens) are known for their wide-ranging antimicrobial effects.[8][9][10][11] The antimicrobial activity of these compounds is influenced by the length of the alkyl chain in ester derivatives, with longer chains generally showing increased potency due to enhanced lipophilicity, which facilitates passage through microbial cell membranes.[8] While this compound is not an ester, the presence of the ethyl group increases its overall lipophilicity compared to salicylic acid. This suggests that it may possess antimicrobial properties, potentially differing in spectrum or potency from salicylic acid. However, specific experimental data on the antimicrobial activity of this compound is needed for a definitive comparison.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 4-substituted-2-hydroxybenzoic acids can be adapted for the preparation of this compound. One plausible synthetic route involves the Kolbe-Schmitt reaction, starting from 3-ethylphenol (B1664133).[12]

Materials:

-

3-Ethylphenol

-

Sodium hydroxide (B78521)

-

Carbon dioxide (high pressure)

-

Sulfuric acid

-

Water

-

Ethanol

-

Appropriate reaction vessel (autoclave) and purification apparatus

Procedure:

-

Prepare sodium 3-ethylphenoxide by reacting 3-ethylphenol with a stoichiometric amount of sodium hydroxide in an aqueous solution.

-

Dry the resulting phenoxide salt thoroughly.

-

Place the dry sodium 3-ethylphenoxide in an autoclave.

-

Heat the autoclave to 120-140°C and introduce carbon dioxide under high pressure (e.g., 100 atm).

-

Maintain the reaction conditions for several hours to allow for carboxylation.

-

Cool the reaction mixture and dissolve it in water.

-

Acidify the solution with sulfuric acid to precipitate the crude this compound.

-

Filter the crude product and wash it with cold water.

-

Recrystallize the product from a suitable solvent, such as aqueous ethanol, to obtain purified this compound.

The following diagram outlines the general workflow for this synthesis.

Figure 2: General Workflow for the Synthesis of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

A common method to assess the inhibitory activity of compounds against COX-1 and COX-2 is to measure the production of prostaglandin E₂ (PGE₂) in a cell-free or cell-based assay.[13][14]

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds (this compound and salicylic acid) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., Tris-HCl)

-

PGE₂ enzyme immunoassay (EIA) kit

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compounds.

-

In a microplate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific time (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a suitable quenching agent (e.g., a solution of HCl).

-

Measure the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

The logical flow of this experimental protocol is depicted below.

Figure 3: Experimental Workflow for In Vitro COX Inhibition Assay.

Conclusion and Future Directions

This technical guide has provided a comparative overview of this compound and salicylic acid, highlighting their structural and physicochemical differences. While salicylic acid is a well-established therapeutic agent with a known mechanism of action, this compound remains largely uncharacterized in terms of its biological activities. The presence of the 4-ethyl group is predicted to increase its lipophilicity, which may influence its pharmacokinetic properties and biological interactions.

Future research should focus on the experimental determination of the pKa and aqueous solubility of this compound. Furthermore, comprehensive in vitro and in vivo studies are warranted to evaluate its anti-inflammatory, analgesic, and antimicrobial properties, and to elucidate its mechanism of action, particularly its effects on COX enzymes. Such investigations are essential to determine the therapeutic potential of this salicylic acid derivative and to guide the development of novel anti-inflammatory and antimicrobial agents.

References

- 1. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H10O3 | CID 261631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem-space.com [chem-space.com]

- 5. lookchem.com [lookchem.com]

- 6. 4-Ethylbenzoic acid | 619-64-7 [chemicalbook.com]

- 7. Showing Compound 4-Ethylbenzoic acid (FDB022844) - FooDB [foodb.ca]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. | Sigma-Aldrich [merckmillipore.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An ELISA method to measure inhibition of the COX enzymes. | Sigma-Aldrich [sigmaaldrich.com]

Potential Biological Activities of 4-Ethyl-2-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

4-Ethyl-2-hydroxybenzoic acid, a derivative of salicylic (B10762653) acid, is a phenolic compound with potential for a range of biological activities. While direct experimental data on this specific molecule is limited, its structural similarity to well-researched compounds, such as salicylic acid and other 4-alkyl-substituted hydroxybenzoic acids, suggests a strong likelihood of antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties. This technical guide provides a comprehensive overview of these potential activities, drawing on data from analogous compounds to infer mechanisms of action and biological effects. Detailed experimental protocols for evaluating these activities are provided, alongside diagrams of key signaling pathways likely to be modulated by this class of compounds. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its derivatives.

Introduction

This compound, also known as 4-ethylsalicylic acid, belongs to the family of hydroxybenzoic acids. These compounds are widely recognized for their diverse biological activities.[1] The parent molecule, salicylic acid, is a well-known anti-inflammatory agent, and its derivatives form the basis of many pharmaceutical products.[1] The addition of an ethyl group at the 4-position of the benzene (B151609) ring is expected to modify the lipophilicity and steric properties of the molecule, potentially influencing its biological efficacy and target interactions. This guide explores the probable biological activities of this compound based on the established properties of its structural analogs.

Potential Biological Activities

Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Salicylic Acid and its Derivatives against Selected Bacteria.

| Compound | Test Organism | MIC | Reference |

| Salicylic Acid Microcapsules | Staphylococcus aureus | 4 mg/mL | [4] |

| Salicylic Acid Microcapsules | Escherichia coli | 4 mg/mL | [4] |

| Salicylic Acid | Staphylococcus aureus | 800 µg/mL | [3] |

| Salicylic Acid | Escherichia coli | >3200 µg/mL | [3] |

| Azo Salicylic Acid Analogs | Various bacterial strains | 31.25 µg/mL | [5] |

Anti-inflammatory Activity

Salicylic acid and its derivatives are renowned for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[1] Furthermore, salicylates have been shown to inhibit the activation of the transcription factor NF-κB, a central regulator of the inflammatory response.[6][7][8][9][10][11][12] The anti-inflammatory potential of 4-alkyl-substituted salicylic acid derivatives has been demonstrated, suggesting that this compound likely shares this activity.[10] Quantitative data for a related compound, N-(5-chlorosalicyloyl)phenethylamine, shows significant inhibition of NF-κB activity.[7]

Table 2: Inhibitory Concentration (IC50) of Salicylic Acid Derivatives on NF-κB Activity.

| Compound | Assay | IC50 | Reference |

| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | NF-κB dependent luciferase assay | 15 µM | [7] |

| N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) | NF-κB dependent luciferase assay | 17 µM | [7] |

| N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine (5-CSHPA) | NF-κB dependent luciferase assay | 91 µM | [7] |

Antioxidant Activity

Phenolic compounds are well-established antioxidants due to their ability to scavenge free radicals.[2] The antioxidant capacity of hydroxybenzoic acids is influenced by the number and position of hydroxyl groups on the aromatic ring.[13] While specific antioxidant data for this compound is not available, related phenolic acids have demonstrated significant radical scavenging activity in various assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[2][13]

Table 3: Antioxidant Activity of a Related Hydroxybenzoic Acid.

| Compound | Assay | IC50 | Reference |

| 3,4,5-Trihydroxybenzoic acid (Gallic Acid) | DPPH radical scavenging | 2.42 ± 0.08 µM | [13] |

Cytotoxic Activity

Several salicylic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[14][15][16][17] The mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation. Studies on alkylated salicylic acid derivatives have shown that modifications to the core structure can enhance cytotoxic activity.[14] For instance, certain salicylic acid derivatives have demonstrated significant cytotoxicity against the HeLa cervical cancer cell line.[14]

Table 4: Cytotoxic Activity of Salicylic Acid and its Derivatives against HeLa Cancer Cell Line.

| Compound | Cell Line | IC50 | Reference |

| Salicylic Acid | HeLa | 39.968 µg/mL | [14] |

| Methyl Salicylate (B1505791) | HeLa | 14.096 µg/mL | [14] |

| Ethyl Salicylate | HeLa | 15.537 µg/mL | [14] |

| Butyl Salicylate | HeLa | 0.280 µg/mL | [14] |

| Isoamyl Salicylate | HeLa | 10.519 µg/mL | [14] |

| Octyl Salicylate | HeLa | 28.882 µg/mL | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Antimicrobial Susceptibility Testing: Agar (B569324) Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.[18][19][20][21][22]

Materials:

-

Muller-Hinton Agar (MHA) plates

-

Sterile broth (e.g., Tryptic Soy Broth)

-

Test microorganism cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

This compound stock solution of known concentration

-

Positive control (e.g., a standard antibiotic)

-

Negative control (solvent used to dissolve the compound)

-

Sterile cork borer or pipette tip (6-8 mm diameter)

-

Sterile swabs

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile swab into the inoculum and streak the entire surface of an MHA plate to create a uniform lawn of bacteria.

-

Well Creation: Use a sterile cork borer to create uniform wells in the agar.

-

Sample Addition: Add a defined volume (e.g., 100 µL) of the this compound solution, positive control, and negative control to separate wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental workflow for the agar well diffusion assay.

Anti-inflammatory Assay: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[23][24][25][26][27]

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Assay buffer

-

Fluorometric probe

-

This compound

-

Positive control inhibitor (e.g., Celecoxib for COX-2)

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the test compound and controls at various concentrations.

-

Reaction Mixture: In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the fluorometric probe.

-

Compound Addition: Add the this compound solution or control to the respective wells.

-

Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the fluorescence kinetically over a set period (e.g., 10-20 minutes) at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Antioxidant Assay: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to scavenge the DPPH free radical.[28][29][30][31][32]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)

-

This compound solutions at various concentrations

-

Standard antioxidant (e.g., Ascorbic acid or Trolox)

-

Methanol

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a series of dilutions of this compound and the standard antioxidant in methanol.

-

Reaction Setup: In a 96-well plate, add a specific volume of the DPPH solution to each well.

-

Sample Addition: Add an equal volume of the test compound or standard solution to the wells. A blank containing only methanol and DPPH is also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value.

Mechanism of DPPH radical scavenging by an antioxidant.

Potential Signaling Pathways

The biological activities of phenolic compounds are often mediated through their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis.[9] Salicylic acid and its derivatives have been shown to inhibit this pathway at multiple levels, including preventing the degradation of IκBα and inhibiting the translocation of the active NF-κB dimer to the nucleus.[9][10][11][12] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes, such as those for cytokines (TNF-α, IL-6) and enzymes like iNOS and COX-2.

References

- 1. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. benchchem.com [benchchem.com]

- 4. Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. | Sigma-Aldrich [merckmillipore.com]

- 7. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages. | Semantic Scholar [semanticscholar.org]

- 13. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scialert.net [scialert.net]

- 15. The Cytotoxicity and Synergistic Potential of Aspirin and Aspirin Analogues Towards Oesophageal and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. hereditybio.in [hereditybio.in]

- 19. akjournals.com [akjournals.com]

- 20. chemistnotes.com [chemistnotes.com]

- 21. youtube.com [youtube.com]

- 22. webcentral.uc.edu [webcentral.uc.edu]

- 23. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 26. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 27. 4.7.2. Cyclooxygenase (COX2) Inhibition In Vitro [bio-protocol.org]

- 28. benchchem.com [benchchem.com]

- 29. researchgate.net [researchgate.net]

- 30. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Derivatives of 4-Ethyl-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives of 4-Ethyl-2-hydroxybenzoic acid, with a focus on their structures, potential synthesis routes, and expected biological activities. The information is curated for professionals in the fields of chemical research and drug development.

Introduction to this compound

This compound, also known as 4-ethylsalicylic acid, is a derivative of salicylic (B10762653) acid.[1][2] Its chemical structure consists of a benzoic acid backbone with a hydroxyl group at position 2 and an ethyl group at position 4. This substitution pattern provides a unique scaffold for the development of novel compounds with potential therapeutic applications. The parent compound has the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol .[1]

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C9H10O3 |

| Molecular Weight | 166.177 g/mol |

| Boiling Point | 313°C at 760 mmHg |

| Flash Point | 157.3°C |

| Density | 1.247 g/cm³ |

| Vapor Pressure | 0.000218mmHg at 25°C |

(Data sourced from LookChem)[2]

Known Derivatives of this compound

While specific literature on a wide array of this compound derivatives is limited, based on the reactivity of the carboxylic acid and phenolic hydroxyl groups, several classes of derivatives can be synthesized. These primarily include esters, amides, and ethers.

Esterification of the carboxylic acid group is a common strategy to modify the physicochemical and biological properties of benzoic acid derivatives.

General Synthesis:

The synthesis of esters from this compound can be achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst.

-

Experimental Protocol (General Fischer Esterification):

-

Dissolve this compound in an excess of the desired alcohol (e.g., methanol (B129727), ethanol).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude ester.

-

Purify the crude product by column chromatography or recrystallization.

-

A similar protocol has been described for the synthesis of methyl 4-hydroxybenzoate, which involved refluxing 4-hydroxybenzoic acid in methanol with concentrated sulfuric acid for 18 hours.[3]

Expected Biological Activity:

Ester derivatives of salicylic acid are known for their anti-inflammatory, analgesic, and antipyretic properties.[4][5] For instance, methyl salicylate (B1505791) is a well-known analgesic. It is plausible that ethyl and other alkyl esters of this compound would exhibit similar biological activities.

Amide derivatives can be synthesized by reacting this compound with an amine.

General Synthesis:

The formation of an amide bond typically requires the activation of the carboxylic acid. This can be achieved by converting the carboxylic acid to an acid chloride or by using a coupling agent.

-

Experimental Protocol (via Acid Chloride):

-

React this compound with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the corresponding acid chloride.

-

In a separate flask, dissolve the desired amine in an appropriate solvent with a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine).

-

Slowly add the acid chloride to the amine solution at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.

-

Dry the organic layer and concentrate to obtain the crude amide.

-

Purify the product by column chromatography or recrystallization.

-

-

Experimental Protocol (using a Coupling Agent):

-

Dissolve this compound, the desired amine, and a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or dimethylformamide).

-

Add a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) if necessary.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with acidic and basic aqueous solutions.

-

Dry the organic layer and concentrate to obtain the crude amide.

-

Purify the product as needed.

-

A general procedure for the synthesis of amides from carboxylic acids and amines using TiCl4 in pyridine has also been reported.[6]

Expected Biological Activity:

Amide derivatives of salicylic acid have shown a range of biological activities, including antifungal and anti-inflammatory properties.[7] For example, N-cyclohexyl-2-hydroxybenzamide has demonstrated notable antifungal activity against Candida species.[7] Therefore, amides of this compound are promising candidates for antimicrobial and anti-inflammatory drug discovery.

The phenolic hydroxyl group of this compound can be alkylated to form ether derivatives.

General Synthesis:

The Williamson ether synthesis is a common method for preparing ethers.

-

Experimental Protocol (Williamson Ether Synthesis):

-

Treat this compound with a base (e.g., sodium hydride or potassium carbonate) in a suitable solvent (e.g., acetone (B3395972) or dimethylformamide) to deprotonate the phenolic hydroxyl group.

-

Add an alkyl halide (e.g., methyl iodide, ethyl bromide) to the reaction mixture.

-

Heat the reaction mixture and stir for several hours.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry and concentrate.

-

Purify the ether derivative by column chromatography.

-

Potential Signaling Pathways and Biological Mechanisms

While specific signaling pathways for this compound derivatives have not been elucidated, the parent structure, salicylic acid, is known to exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin (B15479496) synthesis pathway. It is hypothesized that derivatives of this compound may also interact with this pathway.

dot

Caption: Hypothesized inhibition of the COX pathway by this compound derivatives.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a general workflow for the synthesis and biological evaluation of novel this compound derivatives.

dot

Caption: General workflow for the development of this compound derivatives.

Conclusion

This compound presents a valuable scaffold for the development of new therapeutic agents. Its derivatives, particularly esters, amides, and ethers, are expected to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects. Further research is warranted to synthesize and evaluate a broader library of these compounds to fully explore their therapeutic potential. The protocols and workflows outlined in this guide provide a foundational framework for such research endeavors.

References

- 1. This compound | C9H10O3 | CID 261631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. prepchem.com [prepchem.com]

- 4. A new derivative of acetylsalicylic acid and carnosine: synthesis, physical and chemical properties, biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ethyl salicylate | 118-61-6 [chemicalbook.com]

- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 4-Ethyl-2-hydroxybenzoic Acid: A Detailed Protocol for Researchers

Application Note

The following protocol details a step-by-step procedure for the synthesis of 4-Ethyl-2-hydroxybenzoic acid, a valuable intermediate in the development of pharmaceuticals and other advanced materials. The synthesis is achieved through the Kolbe-Schmitt reaction, a well-established method for the ortho-carboxylation of phenols. This process involves the formation of a sodium phenoxide from 4-ethylphenol (B45693), followed by carboxylation using carbon dioxide under elevated temperature and pressure, and subsequent acidification to yield the desired product.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, including a detailed experimental protocol, a summary of key quantitative data, and a visualization of the synthesis workflow. Adherence to this protocol under standard laboratory safety procedures should facilitate the successful synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 4-Ethylphenol | 1.0 | Molar Equivalent | Starting Material |

| Sodium Hydroxide (B78521) | 1.1 | Molar Equivalent | To form the phenoxide |

| Carbon Dioxide | Excess | - | Pressurized gas |

| Hydrochloric Acid (conc.) | To pH ~2 | - | For acidification |

| Reaction Conditions | |||

| Phenoxide Formation Temp. | 120-130 | °C | Under vacuum |

| Carboxylation Temperature | 150-160 | °C | |

| Carboxylation Pressure | 80-100 | atm | |

| Reaction Time | 4-6 | hours | |

| Product Information | |||

| Theoretical Yield | 166.17 | g/mol | Based on 4-Ethylphenol |

| Expected Yield | 60-70 | % | |

| Appearance | White to off-white solid | - | |

| Melting Point | 145-148 | °C |

Experimental Protocol

Materials:

-

4-Ethylphenol (98%+)

-

Sodium hydroxide pellets (97%+)

-

Carbon dioxide (high purity, in a cylinder with a regulator)

-

Concentrated hydrochloric acid (37%)

-

Deionized water

-

Ethanol (B145695) (for recrystallization)

-

Activated carbon

-

Anhydrous sodium sulfate

Equipment:

-

High-pressure autoclave with a stirrer, gas inlet, pressure gauge, and temperature control

-

Round-bottom flasks

-

Heating mantle with a stirrer

-

Vacuum pump

-

Büchner funnel and flask

-

pH meter or pH paper

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

Step 1: Preparation of Sodium 4-Ethylphenoxide

-

Ensure the high-pressure autoclave is clean and dry.

-

To the autoclave, add 4-ethylphenol (1.0 molar equivalent) and sodium hydroxide (1.1 molar equivalents).

-

Seal the autoclave and apply a vacuum to remove any residual moisture.

-

Heat the mixture to 120-130 °C with stirring under vacuum for 1-2 hours to ensure the formation of the anhydrous sodium 4-ethylphenoxide salt. The salt should be a dry, free-flowing powder.

-

Allow the autoclave to cool to room temperature.

Step 2: Carboxylation Reaction

-

Once cooled, introduce dry carbon dioxide into the sealed autoclave.

-

Pressurize the autoclave to 80-100 atm.

-

Begin stirring and heat the reaction mixture to 150-160 °C.

-

Maintain this temperature and pressure for 4-6 hours. Monitor the pressure and add more CO2 if necessary to maintain the desired pressure.

Step 3: Work-up and Isolation of Crude Product

-

After the reaction is complete, cool the autoclave to room temperature.

-

Slowly and carefully vent the excess carbon dioxide in a well-ventilated fume hood.

-

Open the autoclave and add deionized water to dissolve the solid reaction product.

-

Transfer the aqueous solution to a beaker.

-

Slowly add concentrated hydrochloric acid with stirring until the pH of the solution reaches approximately 2. This will cause the this compound to precipitate.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

Step 4: Purification

-

Transfer the crude solid to a round-bottom flask.

-

Add a minimal amount of hot ethanol to dissolve the solid.

-

Add a small amount of activated carbon and heat the solution at reflux for 15 minutes to decolorize.

-

Hot filter the solution to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.

Step 5: Characterization

-

Determine the melting point of the purified product.

-

Characterize the product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Visualizations

The following diagrams illustrate the key aspects of the synthesis protocol.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Overall reaction scheme for the Kolbe-Schmitt synthesis.